(Z)-3-(((3-benzoylphenyl)amino)methylene)chroman-2,4-dione
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Overview
Description
(Z)-3-(((3-benzoylphenyl)amino)methylene)chroman-2,4-dione is a synthetic organic compound that belongs to the class of chroman derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a chroman ring system and a benzoylphenyl group, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(((3-benzoylphenyl)amino)methylene)chroman-2,4-dione typically involves the condensation of 3-benzoylaniline with chroman-2,4-dione under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or methanol are often used to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(((3-benzoylphenyl)amino)methylene)chroman-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(((3-benzoylphenyl)amino)methylene)chroman-2,4-dione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activities such as antioxidant, anti-inflammatory, or anticancer properties. These activities make it a subject of interest in biological research, particularly in the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its ability to interact with biological targets may lead to the development of new medications for various diseases.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its versatile reactivity and potential biological activities make it a valuable compound for various applications.
Mechanism of Action
The mechanism of action of (Z)-3-(((3-benzoylphenyl)amino)methylene)chroman-2,4-dione would depend on its specific biological activities. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to the observed effects. For example, if the compound exhibits anticancer activity, it may inhibit specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Chroman-2,4-dione derivatives: These compounds share the chroman ring system and may exhibit similar biological activities.
Benzoylphenyl derivatives: Compounds with the benzoylphenyl group may have comparable chemical reactivity and biological properties.
Uniqueness
(Z)-3-(((3-benzoylphenyl)amino)methylene)chroman-2,4-dione is unique due to the combination of the chroman ring and benzoylphenyl group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(3-benzoylphenyl)iminomethyl]-4-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO4/c25-21(15-7-2-1-3-8-15)16-9-6-10-17(13-16)24-14-19-22(26)18-11-4-5-12-20(18)28-23(19)27/h1-14,26H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMIRHASHOPWMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N=CC3=C(C4=CC=CC=C4OC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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